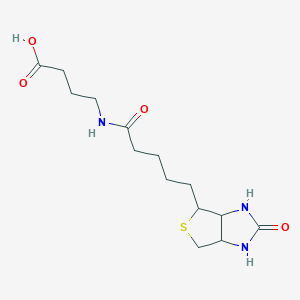
N-Biotinyl-4-aminobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl-4-aminobutanoic acid is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. The compound has a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Biotinyl-4-aminobutanoic acid is synthesized by attaching a biotin moiety to 4-aminobutanoic acid. The synthesis involves the reaction of biotin with 4-aminobutanoic acid in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinyl-4-aminobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with various electrophiles.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines in the presence of coupling agents.
Common Reagents and Conditions
HATU: Used as a coupling agent for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another coupling agent used for similar purposes.
Major Products
The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .
Applications De Recherche Scientifique
N-Biotinyl-4-aminobutanoic acid is widely used in scientific research, including:
Chemistry: Used as a reagent in the synthesis of biotinylated compounds.
Biology: Employed in labeling proteins and nucleic acids for detection and purification.
Medicine: Utilized in diagnostic assays and drug delivery systems.
Industry: Applied in the production of biotinylated products for various applications
Mécanisme D'action
N-Biotinyl-4-aminobutanoic acid exerts its effects by forming strong covalent bonds with biotin-binding proteins such as avidin and streptavidin. This interaction is highly specific and stable, making it useful in various biochemical assays. The biotin moiety targets biotin-binding proteins, facilitating the detection and purification of biotinylated molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Biotinyl-6-aminocaproic acid
- N-Biotinyl-3-aminopropanoic acid
Uniqueness
N-Biotinyl-4-aminobutanoic acid is unique due to its specific chain length and functional groups, which provide optimal reactivity and stability in biochemical assays. Its structure allows for efficient biotinylation and strong binding to biotin-binding proteins .
Propriétés
IUPAC Name |
4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXWHXMZPONLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
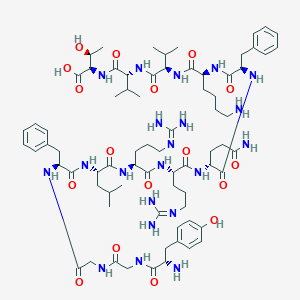
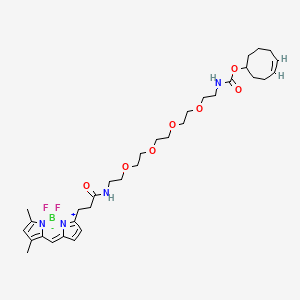

![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
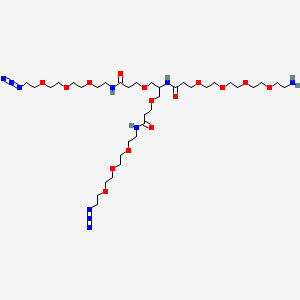
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
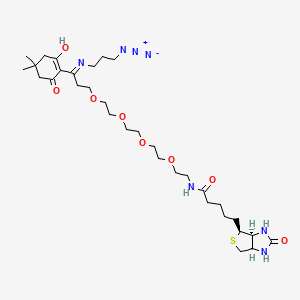
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)

![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
